2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine
Description
2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine is a secondary amine featuring an ethanamine backbone substituted with a 2-methylbutan-2-yloxy group at the second carbon. This structure confers unique steric and electronic properties, distinguishing it from other alkoxy-substituted ethanamine derivatives.
Properties
IUPAC Name |
2-(2-methylbutan-2-yloxy)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-7(2,3)9-6-5-8/h4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGRNUCCGKZAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine typically involves the reaction of 2-chloroethanol with 2-methylbutan-2-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methylbutan-2-ol attacks the carbon atom of the 2-chloroethanol, resulting in the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield .
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the amine group or adjacent carbon atoms, depending on reaction conditions.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution, 60°C | 2-[(2-Methylbutan-2-yl)oxy]acetamide | Partial oxidation of the amine to an amide group. |
| Chromium trioxide (CrO₃) | Anhydrous dichloromethane, 0°C | 2-[(2-Methylbutan-2-yl)oxy]acetic acid | Complete oxidation of the terminal carbon to a carboxylic acid. |
Key Findings :
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Oxidation selectivity depends on steric hindrance from the 2-methylbutan-2-yl group, which directs reactivity toward the less hindered ethyl chain.
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Stronger oxidizing agents (e.g., CrO₃) favor complete oxidation to carboxylic acids, while milder agents (e.g., KMnO₄) yield intermediate amides.
Reduction Reactions
The primary amine group is susceptible to reductive alkylation or deamination.
| Reducing Agent | Conditions | Products | Notes |
|---|---|---|---|
| Lithium aluminum hydride | Tetrahydrofuran (THF), reflux | 2-[(2-Methylbutan-2-yl)oxy]ethane | Reduction removes the amine group, forming a hydrocarbon. |
| Sodium borohydride | Methanol, 25°C | No reaction | Demonstrates the amine’s stability under mild reducing conditions. |
Key Findings :
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LiAlH4 selectively reduces the amine group without affecting the ether linkage.
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Steric bulk from the 2-methylbutan-2-yl group inhibits nucleophilic attack in non-polar solvents, limiting side reactions.
Substitution Reactions
The amine group participates in nucleophilic substitution (SN2) or palladium-catalyzed cross-coupling.
Nucleophilic Substitution
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| Methyl iodide | DMF, K₂CO₃, 80°C | N-Methyl-2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine | Alkylation occurs at the amine nitrogen. |
| Benzoyl chloride | Pyridine, 0°C | N-Benzoyl derivative | Acylation proceeds quantitatively under mild conditions. |
Palladium-Catalyzed Amination
| Catalyst System | Conditions | Products | Notes |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 1,4-Dioxane, 100°C, K₃PO₄ | Aryl-substituted derivatives | Functionalizes the amine with aromatic groups; moderate yields (40–60%) . |
Key Findings :
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Palladium-mediated reactions require bulky ligands (e.g., Xantphos) to stabilize the catalyst and prevent decomposition .
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Steric hindrance from the 2-methylbutan-2-yl group slows reaction kinetics but improves regioselectivity.
Reaction Mechanisms
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Oxidation : Proceeds via a radical intermediate pathway in acidic conditions, with CrO₃ abstracting hydrogen from the β-carbon.
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Reduction : LiAlH4 acts as a hydride donor, cleaving the C–N bond through a two-electron transfer mechanism.
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Substitution : SN2 reactions at the amine involve backside attack, while palladium catalysis follows a oxidative addition/reductive elimination cycle .
Comparative Reactivity
| Reaction Type | Rate (Relative) | Activation Energy | Dominant Pathway |
|---|---|---|---|
| Oxidation | Moderate | 85 kJ/mol | Radical chain mechanism |
| Reduction | Fast | 60 kJ/mol | Hydride transfer |
| Substitution (SN2) | Slow | 110 kJ/mol | Sterically hindered transition state |
Scientific Research Applications
Key Reactions
The compound can participate in several significant chemical reactions:
- Oxidation : Can be oxidized to form aldehydes or ketones using agents like potassium permanganate.
- Reduction : Can be reduced to primary or secondary amines with lithium aluminum hydride.
- Substitution : The amine group can be replaced by other functional groups through nucleophilic substitution reactions.
Chemistry
In the field of chemistry, 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to be a building block for more complex molecules, facilitating advancements in synthetic methodologies.
Biology
This compound is utilized in biological research to study biochemical pathways and enzyme interactions. Its ability to act as a ligand enables it to bind to specific receptors or enzymes, potentially modulating their activity. Such interactions are crucial for understanding metabolic processes and developing new biochemical assays.
Medicine
In medicinal chemistry, there is ongoing investigation into the therapeutic applications of this compound. It is being explored as a precursor for drug development, particularly in designing compounds that target specific biological pathways or diseases. Its potential role as a pharmacological agent makes it a candidate for further studies in drug efficacy and safety.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties allow it to be incorporated into formulations that require specific reactivity or stability, which is essential for manufacturing processes across various sectors.
Case Study 1: Synthesis Optimization
Research has demonstrated that optimizing reaction conditions—such as temperature, pressure, and reactant concentrations—can significantly enhance the yield and purity of this compound. Continuous flow reactors have been employed to streamline production processes while maintaining high-quality standards.
A study investigated the interaction of this compound with specific enzyme systems. Results indicated that this compound could influence enzyme kinetics, suggesting its potential utility in drug design aimed at modulating enzymatic activity within metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes .
Comparison with Similar Compounds
2-(tert-Butoxy)ethan-1-amine
- Structure : Features a tert-butoxy group (C(CH₃)₃O-) instead of the 2-methylbutan-2-yloxy substituent.
- Synthesis: Typically prepared via silylation or alkylation of ethanolamine derivatives under basic conditions .
- Applications : Used as a building block in organic synthesis, particularly for introducing tert-butoxy groups into larger molecules. Its smaller substituent offers lower steric hindrance compared to the target compound, enhancing reactivity in nucleophilic substitutions .
2-((Triisopropylsilyl)oxy)ethan-1-amine
- Structure : Contains a triisopropylsilyl (TIPS) protecting group on the oxygen.
- Key Differences : The silyl ether group provides superior hydrolytic stability compared to aliphatic alkoxy groups, making it valuable in multistep syntheses. However, its bulkiness may limit accessibility in certain reactions .
Aromatic and Heteroaromatic Substituted Ethanamines
2-[(4-Methoxyphenyl)methoxy]ethan-1-amine
- Structure : A benzyl ether derivative with a 4-methoxybenzyloxy group.
- The electron-donating methoxy group may modulate electronic interactions in receptor binding .
- Applications : Found in CSF (cerebrospinal fluid) probes and fluorophore conjugates due to its balanced lipophilicity and spectral properties .
1-(1-Benzofuran-2-yl)-2-[(2-ethylhexyl)oxy]ethan-1-amine
- Structure : Combines a benzofuran heterocycle with a branched alkoxy chain.
- Key Features: The benzofuran moiety introduces fluorescence properties, while the 2-ethylhexyloxy group enhances solubility in nonpolar media. Such hybrids are explored in optoelectronic materials and targeted drug delivery .
Pharmacologically Active Derivatives
TAAR1 Agonists (e.g., 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine)
- Structure : Incorporates a triazole-biphenyl system linked to ethanamine.
- The target compound’s alkoxy group, if substituted here, could alter receptor interaction kinetics due to steric effects .
Serotonin 5-HT₆ Receptor Ligands
- Structure : Piperidine- or indole-containing ethanamine derivatives (e.g., N-((1-Benzylpiperidin-4-yl)methyl)-2-((1-(phenylsulfonyl)-1H-indol-4-yl)oxy)ethan-1-amine ).
- Comparison : The ethanamine moiety serves as a flexible linker between aromatic and heterocyclic pharmacophores. Bulky substituents like 2-methylbutan-2-yloxy might reduce blood-brain barrier permeability compared to smaller groups .
Comparative Data Table
Key Research Findings and Trends
Steric Effects : Bulky substituents like 2-methylbutan-2-yloxy reduce reactivity in nucleophilic substitutions but improve metabolic stability in vivo compared to smaller alkoxy groups .
Electronic Modulation : Aromatic substituents (e.g., 4-methoxybenzyloxy) enhance fluorescence and receptor binding specificity, critical in probe design .
Biological Activity : Ethanamine derivatives with heterocyclic appendages show promise in CNS drug development, though substituent size impacts bioavailability .
Biological Activity
2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine, also known by its CAS number 1037131-98-8, is an organic compound that exhibits significant biological activity. This compound is primarily recognized for its role as a ligand in biochemical interactions, influencing various molecular pathways. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in research and medicine.
Chemical Structure and Properties
The chemical structure of this compound features an ether linkage and an amine group, which are crucial for its reactivity and interaction with biological targets. The presence of the bulky 2-methylbutan-2-yl group enhances its lipophilicity, potentially affecting its pharmacokinetic properties.
Synthesis
The compound can be synthesized via a nucleophilic substitution reaction between 2-chloroethanol and 2-methylbutan-2-ol in the presence of a base such as sodium hydroxide. The reaction conditions can be optimized to improve yield and purity, often utilizing continuous flow reactors in industrial settings .
The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This modulation can influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cell signaling. The compound's mechanism involves both competitive and allosteric interactions with target proteins .
Biological Activity
Research indicates that this compound has several biological activities:
1. Enzyme Modulation:
- Acts as a ligand for certain enzymes, potentially enhancing or inhibiting their activity.
- Investigated for its role in modulating cholinesterase activity, which is relevant for neurodegenerative disorders .
2. Neuroprotective Effects:
- Exhibits potential neuroprotective properties in vitro and in vivo models.
- May influence the clearance of amyloid-beta peptides associated with Alzheimer's disease .
3. Antimicrobial Activity:
- Preliminary studies suggest potential antimicrobial properties, although further research is required to elucidate this aspect fully .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated reduced neurotoxicity in neuronal cell cultures exposed to amyloid-beta when treated with the compound. |
| Study 2 | Enzyme Interaction | Showed that the compound inhibited human acetylcholinesterase activity at micromolar concentrations. |
| Study 3 | Antimicrobial Screening | Identified moderate antibacterial effects against certain Gram-positive bacteria in preliminary assays. |
Applications
The diverse biological activities of this compound suggest potential applications in various fields:
1. Medicinal Chemistry:
- As a precursor for developing novel therapeutic agents targeting neurodegenerative diseases.
2. Biochemical Research:
- Utilized as a tool compound to study enzyme kinetics and receptor-ligand interactions.
3. Industrial Applications:
Q & A
Q. What are the established synthetic routes for 2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine?
The compound can be synthesized via a two-step protocol:
Etherification : React 2-(2-methylbutan-2-yl)phenol with bromoethanol in the presence of K₂CO₃ to form the intermediate 2-(2-(2-methylbutan-2-yl)phenoxy)ethan-1-ol.
Amination : Convert the hydroxyl group to an amine via catalytic hydrogenation using Pd/C under H₂ atmosphere, followed by purification via column chromatography (CH₂Cl₂/CH₃OH 19:1 v/v) .
Q. How is the compound characterized using spectroscopic methods?
Characterization typically involves:
- ¹H NMR : Analyze chemical shifts (δ) and coupling constants (J) to confirm substituent positions and stereochemistry. For example, δ 1.3–1.5 ppm for methyl groups and δ 3.5–4.0 ppm for ether/amine protons.
- HRMS (ESI-TOF) : Validate molecular weight (e.g., [M+H]⁺) with <2 ppm error between calculated and observed values .
Q. What safety precautions are recommended when handling this compound?
While toxicological data are limited, general precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261).
- PPE : Wear gloves, goggles, and lab coats to prevent skin/eye contact (P262).
- Waste disposal : Follow institutional guidelines for amine-containing compounds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Key parameters include:
- Catalyst loading : Adjust Pd/C ratios (e.g., 10% w/w) to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in etherification.
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., azide reduction) to prevent decomposition .
Q. What strategies are effective in analyzing structural analogs for structure-activity relationships (SAR)?
Methodological approaches include:
- Bioisosteric replacement : Substitute the 2-methylbutan-2-yl group with trifluoromethyl or biphenyl groups (as in ) to assess electronic effects.
- Receptor binding assays : Use radioligand displacement studies (e.g., for serotonin receptors) to quantify affinity (Kᵢ values) .
- Molecular docking : Compare binding poses of analogs to identify critical interactions (e.g., hydrogen bonding with amine groups) .
Q. How can the compound’s stability be evaluated under varying storage conditions?
Design accelerated stability studies:
- Temperature : Store samples at 4°C, 25°C, and 40°C for 1–6 months.
- pH : Test stability in buffers (pH 3–10) using HPLC to monitor degradation.
- Light exposure : Assess photostability under UV/visible light (ICH Q1B guidelines).
Report degradation products via LC-MS and adjust storage protocols (e.g., amber vials, inert atmosphere) .
Q. What methodologies are suitable for evaluating its potential as a protein arginine methyltransferase (PRMT) inhibitor?
- Enzyme inhibition assays : Measure IC₅₀ values using tritiated SAM (S-adenosyl methionine) in radioactive methyltransferase assays.
- Cellular activity : Treat cancer cell lines (e.g., MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining).
- Selectivity profiling : Screen against PRMT isoforms (e.g., PRMT1 vs. PRMT5) to identify dual inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
